Hesperetin Benzyl Ether
Description
Overview of Flavonoids and Flavanones in Natural Product Chemistry
Flavonoids are a large and diverse class of polyphenolic secondary metabolites found in plants. nih.govnih.gov They are characterized by a fifteen-carbon skeleton consisting of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyrane ring (C). nih.gov This basic structure gives rise to several subclasses based on the oxidation level and substitution pattern of the C ring, including flavones, flavonols, isoflavones, flavanols, anthocyanins, and flavanones. nih.govmdpi.com
Flavanones, also known as dihydroflavones, are a significant subgroup of flavonoids. foodengprog.org A key structural feature that distinguishes them from flavones is the saturation of the C2-C3 double bond in the C ring. foodengprog.org This structural difference has a significant impact on the molecule's three-dimensional shape and, consequently, its biological activity. Flavanones are particularly abundant in citrus fruits. foodengprog.orgresearchgate.net
Significance of Hesperetin (B1673127) as a Core Pharmacophore in Medicinal Chemistry
Hesperetin, a flavanone (B1672756) found predominantly in citrus fruits like oranges and lemons, is a molecule of significant interest in medicinal chemistry. nih.gov It is the aglycone form of hesperidin (B1673128), meaning it is the non-sugar component that results from the hydrolysis of the glycoside hesperidin. Hesperetin itself possesses a wide range of documented biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. nih.govwur.nlcaymanchem.commdpi.com
The structural features of hesperetin, including its hydroxyl and methoxy (B1213986) groups, make it a versatile "pharmacophore" – a molecular framework that carries the essential features responsible for a drug's biological activity. researchgate.netinnovareacademics.in Researchers have used hesperetin as a starting point for the development of new therapeutic agents by modifying its structure to enhance specific properties. sathyabama.ac.innih.govsemanticscholar.org
Rationale for Chemical Derivatization of Hesperetin for Enhanced Biological Efficacy
While hesperetin exhibits promising biological activities, its therapeutic potential can be limited by factors such as poor water solubility and bioavailability. wur.nlicm.edu.pl Chemical derivatization is a common strategy in medicinal chemistry to overcome these limitations and improve a compound's pharmacological profile. iipseries.org By adding or modifying functional groups on the hesperetin scaffold, scientists can influence its absorption, distribution, metabolism, and excretion (ADME) properties. innovareacademics.in
The goal of creating derivatives is often to enhance a specific biological activity, improve target selectivity, or reduce potential side effects. researchgate.netiipseries.org For example, the introduction of different chemical moieties to the hesperetin structure has been explored to create derivatives with improved anti-inflammatory, antioxidant, and anticancer activities. nih.govsemanticscholar.orgdntb.gov.ua
Conceptual Framework of Benzyl (B1604629) Ether Derivatives within Hesperetin Research
The synthesis of Hesperetin Benzyl Ether is a specific example of the chemical derivatization strategy. evitachem.com In this derivative, a benzyl group is attached to the hesperetin molecule via an ether linkage. lgcstandards.com The introduction of a benzyl group, a relatively large and hydrophobic moiety, can significantly alter the physicochemical properties of the parent hesperetin molecule.
Properties
CAS No. |
116222-56-1 |
|---|---|
Molecular Formula |
C₂₃H₂₀O₆ |
Molecular Weight |
392.4 |
Synonyms |
2,3-Dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one_x000B_ |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of Hesperetin (B1673127) Benzyl (B1604629) Ether provides a detailed map of the proton environments. The introduction of the benzyl group results in characteristic new signals while modifying the shifts of existing protons on the hesperetin backbone. Key expected signals include:
Benzyl Group Protons: A singlet corresponding to the two methylene (B1212753) protons (CH ₂-Ph) typically appears in the range of δ 4.9-5.2 ppm. The five aromatic protons of the benzyl ring usually resonate as a multiplet between δ 7.20 and 7.50 ppm.
Hesperetin Backbone Protons: The signals for the flavanone (B1672756) structure remain, including the characteristic AX system for H-2 and the two H-3 protons. The H-2 proton appears as a double of doublets around δ 5.3-5.5 ppm, while the H-3 protons appear as two separate double of doublets between δ 2.7 and 3.1 ppm.
Aromatic Protons (Hesperetin): The signals for the A and B rings of the hesperetin core are observed in their typical regions, although slight shifts may occur depending on the benzylation position. Protons on the A-ring (H-6 and H-8) appear as doublets around δ 6.0-6.2 ppm.
Disappearance of Hydroxyl Proton: A crucial piece of evidence is the disappearance of the signal for the specific phenolic hydroxyl proton that has been etherified.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule, complementing the ¹H-NMR data. The benzylation introduces distinct carbon signals:
Benzylic Carbon: A signal for the methylene carbon (-C H₂-Ph) is expected around δ 70-71 ppm.
Benzyl Aromatic Carbons: New signals corresponding to the aromatic carbons of the benzyl group appear in the δ 127-137 ppm range.
Hesperetin Carbonyl and Backbone: The carbonyl carbon (C-4) signal remains prominent at approximately δ 196-197 ppm. Other signals for the hesperetin carbon skeleton are observed, with shifts in the carbons adjacent to the site of benzylation providing definitive proof of the ether linkage location.
Table 1: Predicted ¹H-NMR Chemical Shifts (δ) for Hesperetin Benzyl Ether (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~ 5.35 | dd |
| H-3a | ~ 3.05 | dd |
| H-3b | ~ 2.80 | dd |
| H-6 | ~ 6.15 | d |
| H-8 | ~ 6.12 | d |
| H-2' | ~ 7.00 | d |
| H-5' | ~ 6.95 | d |
| H-6' | ~ 6.90 | dd |
| OCH₃ | ~ 3.85 | s |
| O-CH ₂-Ph | ~ 5.10 | s |
| O-CH₂-Ph (aromatic) | ~ 7.30 - 7.45 | m |
Table 2: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~ 79.5 |
| C-3 | ~ 42.5 |
| C-4 | ~ 196.8 |
| C-4a | ~ 102.5 |
| C-5 | ~ 164.5 |
| C-6 | ~ 96.0 |
| C-7 | ~ 167.0 |
| C-8 | ~ 95.2 |
| C-8a | ~ 163.0 |
| C-1' | ~ 130.8 |
| C-2' | ~ 114.5 |
| C-3' | ~ 146.8 |
| C-4' | ~ 148.2 |
| C-5' | ~ 112.0 |
| C-6' | ~ 118.5 |
| OCH₃ | ~ 56.0 |
| O-C H₂-Ph | ~ 70.5 |
| O-CH₂-C -Ph (ipso) | ~ 136.5 |
| O-CH₂-C -Ph (ortho) | ~ 128.6 |
| O-CH₂-C -Ph (meta) | ~ 128.0 |
| O-CH₂-C -Ph (para) | ~ 127.5 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. The molecular formula for a mono-benzylated hesperetin is C₂₃H₂₀O₆, corresponding to a molecular weight of 392.4 g/mol .
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion ([M]+ or [M+H]+), confirming the elemental composition. For C₂₃H₂₀O₆, the expected exact mass would be approximately 392.12599.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. A primary and highly characteristic fragmentation is the cleavage of the benzyl group.
Formation of Tropylium (B1234903) Ion: The most common fragmentation for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a highly stable benzyl cation, which rearranges to the tropylium ion at m/z 91 . This is often the base peak in the spectrum.
Loss of the Benzyl Group: The molecular ion (m/z 392) can lose a benzyl radical to produce an ion corresponding to de-benzylated hesperetin at m/z 301 .
Retro-Diels-Alder (RDA) Fragmentation: Like other flavonoids, the hesperetin core can undergo RDA fragmentation of the C-ring. This can lead to characteristic fragment ions derived from the A and B rings, helping to confirm the core structure. For instance, a fragment ion at m/z 153 is characteristic of the hesperetin A-ring with two hydroxyl groups.
Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |
| 392 | [M]⁺ (Molecular Ion) |
| 301 | [M - C₇H₇]⁺ (Loss of benzyl radical) |
| 153 | RDA fragment from A-ring |
| 137 | Fragment from B-ring |
| 91 | [C₇H₇]⁺ (Tropylium ion) - often the base peak |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the key functional groups present in this compound. The spectrum provides confirmation of the benzylation reaction by showing the presence of an ether linkage and the disappearance of a specific hydroxyl group.
O-H Stretch: The broad O-H stretching band from the remaining phenolic hydroxyl groups on the hesperetin nucleus is expected in the region of 3200-3500 cm⁻¹. The intensity and breadth of this band will be reduced compared to native hesperetin due to the etherification of one of the -OH groups.
C-H Stretches: Aromatic C-H stretching vibrations from both the hesperetin and benzyl rings are observed just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretches from the methylene groups in the flavanone ring and the benzyl ether linkage appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the C-4 carbonyl group of the flavanone ring is prominent around 1640-1680 cm⁻¹.
C=C Stretches: Aromatic C=C stretching vibrations from both aromatic systems appear as a series of bands in the 1450-1610 cm⁻¹ region.
C-O Stretches: The presence of the ether linkage is confirmed by strong C-O stretching bands. The aryl-alkyl ether (Ar-O-CH₂) stretch is typically found in the region of 1220-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3200-3500 | O-H Stretch (phenolic) |
| 3030-3100 | C-H Stretch (aromatic) |
| 2850-2960 | C-H Stretch (aliphatic) |
| 1640-1680 | C=O Stretch (ketone) |
| 1450-1610 | C=C Stretch (aromatic) |
| 1220-1270 | C-O Stretch (asymmetric aryl ether) |
| 1020-1075 | C-O Stretch (symmetric aryl ether) |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. Hesperetin itself is known to be a crystalline solid. nih.gov The introduction of the benzyl group would result in a new and distinct crystal structure for this compound.
Powder X-ray Diffraction (PXRD) analysis of a microcrystalline sample would yield a unique diffraction pattern, characterized by a series of peaks at specific 2θ angles. This pattern serves as a "fingerprint" for the crystalline form of this compound, useful for identification, polymorph screening, and quality control.
Single-crystal X-ray diffraction (SCXRD), if a suitable single crystal can be grown, would provide the precise atomic coordinates, bond lengths, bond angles, and crystal packing information, including intermolecular interactions like hydrogen bonding. This data would definitively confirm the molecular structure, establish the absolute stereochemistry, and reveal how the molecules arrange themselves in the crystal lattice. While hesperetin's crystalline nature is established, specific XRD data for this compound is not widely available and would be a subject of novel research.
Chromatographic Techniques for Purity Assessment (e.g., TLC, HPLC)
Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring its synthesis.
Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to check reaction progress and assess the purity of a sample. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. A non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, would be employed. Due to the benzyl group, this compound is significantly less polar than hesperetin. Consequently, it will have a higher Retention Factor (Rƒ) value compared to the unreacted hesperetin, allowing for easy separation and visualization under UV light (typically at 254 nm).
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the quantitative determination of the purity of this compound. A reversed-phase HPLC method is most common for this class of compounds.
Stationary Phase: A C18 column is typically used.
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solvent (often water with a small amount of acid, such as 0.1% formic acid, to improve peak shape) is employed.
Detection: A UV detector is used, with monitoring at wavelengths where the chromophores of the molecule absorb strongly (e.g., ~288 nm and ~330 nm).
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method can achieve high accuracy, precision, and sensitivity for purity assessment.
Table 5: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 288 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Pharmacological and Biological Activities of Hesperetin Benzyl Ether Analogues: Pre Clinical Investigations
Modulation of Inflammatory Pathways
The anti-inflammatory properties of hesperetin (B1673127) and its analogues, including O-benzyl derivatives, have been a subject of significant pre-clinical investigation. These studies have primarily utilized cellular models to elucidate the mechanisms by which these compounds modulate inflammatory responses, particularly those induced by lipopolysaccharide (LPS).
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. Hesperetin and its derivatives have demonstrated a consistent ability to inhibit NO production in various cell lines. In a study involving sixteen novel hesperetin derivatives, an O-benzyl analogue, designated as compound 1l, exhibited the most potent inhibition of NO production in LPS-stimulated mouse RAW264.7 macrophages. nih.gov The parent compound, hesperetin, has also been shown to strongly inhibit NO production in LPS-stimulated BV-2 microglial cells and RAW 264.7 cells. nih.govmdpi.com This inhibitory effect on NO is a key indicator of the anti-inflammatory potential of this class of compounds. nih.gov
The inflammatory cascade is largely driven by pro-inflammatory cytokines. Research has shown that hesperetin benzyl (B1604629) ether analogues and related derivatives can effectively suppress the expression of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
Specifically, hesperetin derivatives, including O-benzyl compounds 1l and 2c, demonstrated effective inhibition of IL-1β and IL-6 in mouse RAW264.7 macrophages. nih.gov Other studies on hesperetin derivatives containing a Mannich base moiety also found that compounds 3c, 3e, and 3i exhibited significant anti-inflammatory activity by reducing levels of both IL-6 and TNF-α. documentsdelivered.com The parent compound, hesperetin, has been extensively documented to suppress the secretion of TNF-α, IL-6, and IL-1β in various models, including LPS-induced RAW 264.7 cells, H9c2 cardiomyocytes, and THP-1 macrophages. nih.govnih.govnih.gov In vivo studies using a mouse model of LPS-induced acute kidney injury also confirmed that hesperetin treatment reduced serum levels of TNF-α and IL-6, as well as renal mRNA expression of TNF-α, IL-6, and IL-1β. mdpi.com
Consistent with their ability to inhibit NO production and cytokine secretion, hesperetin analogues have been found to downregulate the expression of critical inflammatory enzymes. The O-benzyl hesperetin derivative known as compound 1l was shown to reduce the expression of LPS-induced iNOS. nih.gov This finding is supported by molecular docking studies that align with the observed NO inhibition. nih.gov Similarly, other hesperetin derivatives have been shown to reduce LPS-induced iNOS expression. documentsdelivered.com
The parent molecule, hesperetin, and its metabolites also significantly inhibit the protein levels of both iNOS and cyclooxygenase-2 (COX-2) in activated macrophages, further substantiating the mechanism behind their anti-inflammatory effects. nih.govnih.gov
The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of iNOS, COX-2, and various pro-inflammatory cytokines. The anti-inflammatory effects of hesperetin derivatives are strongly associated with their ability to modulate this pathway.
Studies have demonstrated that the O-benzyl derivative, compound 1l, reduces the expression of components within the NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. nih.gov The inhibitory action of hesperetin and its analogues on inflammatory mediator production is linked to the suppression of this critical signaling cascade. nih.gov Hesperetin itself has been shown to inhibit NF-κB activation by preventing the phosphorylation of the p65 subunit and blocking the phosphorylation and subsequent degradation of its inhibitor, IκBα. nih.gov Further mechanistic studies reveal that hesperetin can suppress NF-κB through multiple signal transduction pathways, including NIK/IKK, ERK, p38, and JNK. nih.gov This modulation prevents the translocation of NF-κB to the nucleus, thereby halting the transcription of inflammatory genes. nih.govmdpi.com
The anti-inflammatory efficacy of hesperetin benzyl ether analogues has been validated in established pre-clinical models of inflammation. The majority of in vitro studies have utilized bacterial lipopolysaccharide (LPS) to induce an inflammatory response in cell lines such as RAW 264.7 macrophages and BV-2 microglia, providing a standardized method to screen for anti-inflammatory activity. nih.govnih.gov
Beyond cellular models, the therapeutic potential of these compounds has been explored in vivo. For instance, the O-benzyl derivative compound 1l demonstrated hepato-protective and anti-inflammatory effects in a mouse model of CCl4-induced acute liver injury. nih.gov The parent compound, hesperetin, has shown protective effects in several LPS-induced in vivo models, including neuroinflammation in the mouse brain and acute kidney injury. mdpi.commdpi.comresearchgate.net In these models, hesperetin treatment mitigated the inflammatory response, underscoring the potential of its derivatives in treating inflammatory conditions. mdpi.commdpi.com
Table 1: Anti-inflammatory Activity of this compound Analogues
| Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| Compound 1l (O-benzyl derivative) | LPS-stimulated RAW 264.7 macrophages | Showed the best inhibition of NO production; Reduced expression of LPS-induced iNOS and NF-κB pathway components. | nih.gov |
| Compound 1l and 2c (O-benzyl derivatives) | LPS-stimulated RAW 264.7 macrophages | Demonstrated effective inhibitory activity against IL-1β and IL-6. | nih.gov |
| Compound 1l (O-benzyl derivative) | CCl4-induced acute liver injury mouse model | Exhibited hepato-protective and anti-inflammatory effects in vivo. | nih.gov |
| Compounds 3c, 3e, 3i (Derivatives) | LPS-stimulated RAW 264.7 macrophages | Exhibited anti-inflammatory activity by decreasing both IL-6 and TNF-α levels. | documentsdelivered.com |
Anticancer and Antitumor Efficacy in In Vitro and In Vivo Models
Analogues of hesperetin, including those with benzyl ether modifications, have been synthesized and evaluated for their potential as anticancer agents. These investigations have spanned both in vitro cytotoxicity screenings against various cancer cell lines and in vivo studies using animal tumor models.
A series of hesperetin derivatives featuring a substituted benzyl-1,2,3-triazolyl moiety were synthesized and screened for their anticancer properties. cgl.org.cn Several of these analogues displayed notable efficacy. For instance, an analogue with a para-fluoro substituent (6d), another with an ortho-methyl group (6k), and a third with a meta-methoxy substituent (6o) performed excellently in inhibiting the growth of cervical cancer cell lines HeLa and CaSki. cgl.org.cn Furthermore, an analogue with a meta-trifluoromethyl substituent (6q) showed excellent sensitivity against the SK-OV-3 ovarian cancer cell line. cgl.org.cn Other research into novel hesperetin derivatives, some synthesized through benzylation, also identified compounds with strong antiproliferative activity against human breast cancer (MCF-7), liver cancer (HepG2), and cervical cancer (HeLa) cells. nih.gov
While in vivo studies on this compound are limited, research on the parent compound provides a strong rationale for their development. Hesperetin has demonstrated significant antitumor effects in various animal models. It has been shown to diminish the number of lung metastases in mice, suppress the growth of gastric cancer xenograft tumors, and inhibit colon carcinogenesis in rats. walshmedicalmedia.com In a hepatocellular carcinoma xenograft mouse model, hesperetin induced apoptosis and reduced tumor growth. nih.govresearchgate.net These in vivo findings for hesperetin suggest that its structurally modified analogues, such as benzyl ethers, could possess enhanced or more targeted antitumor activities. walshmedicalmedia.comnih.gov
Table 2: Anticancer Activity of this compound Analogues In Vitro
| Compound Analogue | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 6d (para-fluoro benzyl) | HeLa, CaSki (Cervical) | Excellent inhibition | cgl.org.cn |
| 6k (ortho-methyl benzyl) | HeLa, CaSki (Cervical) | Excellent inhibition | cgl.org.cn |
| 6o (meta-methoxy benzyl) | HeLa, CaSki (Cervical) | Excellent inhibition | cgl.org.cn |
| 6q (meta-trifluoromethyl benzyl) | SK-OV-3 (Ovarian) | Excellent sensitivity | cgl.org.cn |
| Derivatives 3a, 3e, 3f, 3g, 3i, 3k | MCF-7 (Breast), HepG2 (Liver), HeLa (Cervical) | Preferable antiproliferative activity (inhibition rates >50%) | nih.gov |
Inhibition of Cancer Cell Proliferation
Hesperetin and its analogues have demonstrated significant potential in curbing the proliferation of various cancer cells. Research indicates that these compounds can inhibit cancer cell growth in a dose-dependent manner. For instance, hesperetin has been shown to effectively reduce the viability of oral carcinoma KB cells, with higher concentrations leading to more substantial cytotoxic effects. nih.gov Similarly, studies on breast cancer cell lines, such as MCF-7 and MDA-MB-231, have revealed that hesperetin can inhibit proliferation in both a dose- and time-dependent fashion. monash.edu One study noted that hesperidin (B1673128), a related compound, inhibited the proliferation of MCF-7 and MDA-MB-231 cells with IC50 values of 9.39 μM and 50.83 μM, respectively. monash.edu
The anti-proliferative effects are not limited to a single type of cancer. In colon cancer cells (HCT-15), treatment with hesperetin at concentrations of 25 and 50 µM significantly reduced cell proliferation and viability. nih.gov Furthermore, in pancreatic cancer, hesperetin has been found to inhibit the growth of Miapaca-2 and Panc-1 cell lines. nih.govijsat.org The inhibitory concentration (IC50) values often vary between different cell lines and derivatives. For example, newly synthesized hesperetin derivatives have shown more potent activity against HeLa and HepG2 cancer cell lines compared to the parent hesperetin compound. mdpi.com
| Compound | Cell Line | Effect | IC50 Value | Source |
|---|---|---|---|---|
| Hesperidin | MCF-7 (Breast Cancer) | Inhibition of proliferation | 9.39 μM | monash.edu |
| Hesperidin | MDA-MB-231 (Breast Cancer) | Inhibition of proliferation | 50.83 μM | monash.edu |
| Hesperetin | HCT-15 (Colon Cancer) | Reduced cell proliferation and viability | 25 and 50 µM concentrations tested | nih.gov |
| Hesperetin | PC-3 (Prostate Cancer) | Reduced cell proliferation | 40μM (48h) | waocp.org |
| Hesperetin Derivative (3f) | HeLa (Cervical Cancer) | Inhibition of proliferation | Data not specified | mdpi.com |
| Hesperetin | KB (Oral Carcinoma) | Dose-dependent cytotoxic effect | Data not specified | nih.gov |
Induction of Programmed Cell Death (Apoptosis) Pathways (e.g., Bax, Caspase-3)
A key mechanism through which hesperetin analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process involves a cascade of molecular events that lead to the self-destruction of cancer cells. Studies have shown that hesperetin and its derivatives can trigger apoptosis through both intrinsic and extrinsic pathways.
A common indicator of apoptosis is the activation of caspases, a family of protease enzymes. mdpi.com Hesperetin has been observed to induce caspase-dependent apoptosis in colon cancer cells. nih.gov Specifically, the activation of Caspase-3, an "executioner" caspase, is a frequent finding. mdpi.commdpi.com For example, in human colon cancer cells (SNU-C4), hesperidin treatment led to an increase in the expression and activity of Caspase-3. nih.gov Similarly, in pancreatic cancer cells, hesperetin treatment has been shown to activate Caspase-3. nih.gov
The regulation of apoptosis is also controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Hesperetin analogues can shift the balance in favor of apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic ones. In prostate cancer PC-3 cells, hesperetin increased the expression of the pro-apoptotic gene Bax at both the mRNA and protein levels. waocp.org In human colon cancer cells, hesperidin treatment increased the expression of Bax while decreasing the expression of the anti-apoptotic Bcl-2. nih.gov This modulation of the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis.
Modulation of Oncogenic Signaling Cascades (e.g., PI3K/Akt/mTOR, NF-κB)
Hesperetin and its analogues can interfere with key signaling pathways that are often dysregulated in cancer, thereby inhibiting tumor growth and survival. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival, and it is frequently overactive in many cancers. mdpi.com Preclinical studies have shown that hesperetin can effectively inhibit this pathway. In colon cancer cells, hesperetin was found to inhibit the phosphorylation of Akt and mTOR, key components of this pathway. nih.govresearchgate.net This inhibition contributes to the suppression of cancer cell proliferation. nih.gov Similarly, in bladder cancer cells, hesperetin has been shown to inhibit the PI3K/Akt pathway. nih.gov
Another important signaling pathway in cancer is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in inflammation, immunity, and cell survival. Aberrant NF-κB activation is common in many cancers and promotes cell proliferation and survival. Hesperetin has been shown to inhibit NF-κB activation. waocp.org In silico analysis suggests that hesperetin can bind with high affinity to NF-κB, and in vitro studies confirmed that this interaction leads to the induction of apoptosis in prostate cancer cells. waocp.org
Suppression of Angiogenesis and Metastasis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Hesperetin and its analogues have demonstrated anti-angiogenic properties. Hesperetin can inhibit vascular formation by suppressing the proliferation, migration, and tube formation of endothelial cells. nih.gov This effect is mediated through the suppression of signaling pathways such as PI3K/Akt, ERK, and p38 MAPK, which are activated by vascular endothelial growth factor (VEGF). nih.govresearchgate.net Hesperidin has also been shown to downregulate VEGF and its receptor VEGFR2, key players in angiogenesis, in breast cancer models. nih.gov
Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. Hesperetin analogues can inhibit metastasis by targeting various steps in the metastatic cascade. Hesperidin has been found to reduce the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. nih.gov In pancreatic cancer cell lines, hesperetin has been shown to inhibit cell migration. nih.gov
Antiviral Activity against Oncogenic Viruses and Associated Cancer Progression
Certain viruses, known as oncogenic viruses, can contribute to the development of cancer. Hesperetin and its analogues have shown antiviral activity against a range of viruses, which may have implications for preventing virus-associated cancers. nih.gov For example, hesperetin has been investigated for its potential against SARS-CoV-2 and has been shown to potentially inhibit viral entry and replication. mdpi.comnih.govresearchgate.net While not directly an oncogenic virus, the mechanisms of action, such as the inhibition of key signaling pathways like PI3K/Akt, may be relevant to cancers promoted by viral infections. mdpi.com It has been proposed that hesperetin could inhibit COVID-19-associated cancer progression by suppressing these intracellular signaling pathways. mdpi.comnih.gov The antiviral effects of hesperetin have been noted against both RNA and DNA viruses, where it can reduce intracellular viral replication. nih.gov
Evaluation in Specific Cancer Cell Lines (e.g., pancreatic cancer, oral carcinoma)
The anticancer effects of hesperetin analogues have been evaluated in a variety of specific cancer cell lines, providing valuable insights into their potential therapeutic applications.
Pancreatic Cancer: Hesperetin has demonstrated notable activity against pancreatic cancer cells. Studies on cell lines such as Miapaca-2, Panc-1, and SNU-213 have shown that hesperetin can inhibit cell migration and reduce cell viability. nih.gov A combination of naringenin (B18129) and hesperetin was found to inhibit the growth of human pancreatic cancer cells by inducing Caspase-3 cleavage. nih.gov This combination also inhibited the migration of Panc-1 cells. nih.gov Furthermore, computational and in vitro studies suggest that hesperetin, potentially in combination with other compounds like emodin, could be a promising therapeutic strategy for pancreatic cancer. benthamscience.com
Oral Carcinoma: In the context of oral cancer, hesperetin has shown potent cytotoxic effects against the KB cell line. nih.govresearchgate.net Research has demonstrated that hesperetin reduces the viability of these cells in a dose-dependent manner. nih.gov The mechanism of action involves the disruption of the mitochondrial membrane potential, leading to apoptosis. nih.govresearchgate.net Fluorescence microscopy has confirmed that hesperetin induces both apoptotic and necrotic cell death in oral carcinoma cells. nih.govresearchgate.net Hesperidin has also been studied in KB cells, where it was found to have a dose-dependent cytotoxic effect and to modulate pro-inflammatory and apoptotic signaling pathways. nih.gov
| Cancer Type | Cell Line | Compound | Observed Effects | Source |
|---|---|---|---|---|
| Pancreatic Cancer | Miapaca-2, Panc-1, SNU-213 | Hesperetin | Inhibited migration, reduced cell viability | nih.gov |
| Pancreatic Cancer | Miapaca-2, Panc-1 | Naringenin and Hesperetin | Inhibited growth via Caspase-3 cleavage, inhibited migration | nih.gov |
| Pancreatic Cancer | MiaPaCa-2 | Hesperetin and Emodin | Cytotoxicity, potential combination therapy | benthamscience.com |
| Oral Carcinoma | KB | Hesperetin | Potent dose-dependent cytotoxicity, induced apoptosis and necrosis | nih.govresearchgate.net |
| Oral Carcinoma | KB | Hesperidin | Dose-dependent cytotoxicity, modulated inflammatory and apoptotic signals | nih.gov |
| Laryngeal Carcinoma | HEp-2 | Hesperidin | Reduced cell viability, induced apoptosis and cell cycle arrest | oamjms.eu |
Antioxidant Properties and Cellular Protection
Studies have demonstrated that newly synthesized hesperetin derivatives exhibit significant antioxidant activity against DPPH and ABTS free radicals in a dose-dependent manner. mdpi.com In some cases, these derivatives have shown even better antioxidant activity than the parent hesperetin compound. mdpi.com The antioxidant properties of hesperetin are not only due to direct free radical scavenging but also through the modulation of cellular antioxidant defense systems.
Furthermore, hesperetin has been shown to have cytoprotective effects in various models of cellular injury. For instance, it can protect hepatocytes (liver cells) from apoptosis and inflammation. nih.gov In ex vivo studies using rat serum, hesperetin metabolites demonstrated potent antioxidant and anti-inflammatory activities, suggesting that the biotransformation of hesperetin in the body may lead to even more active compounds. nih.gov This cellular protection is crucial in mitigating the damage caused by oxidative stress and inflammation, which are underlying factors in many chronic diseases, including cancer.
Radical Scavenging Capacities
This compound analogues have demonstrated significant radical scavenging capabilities in preclinical investigations. The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.govmdpi.com
In one study, a series of novel hesperetin derivatives, including amine benzyl derivatives synthesized at the C-6 position, were evaluated for their in vitro antioxidant activity. researchgate.net The results indicated that these derivatives exhibited antioxidant activities against DPPH and ABTS free radicals in a dose-dependent manner. researchgate.net Notably, many of these hesperetin derivatives showed significantly lower IC50 values compared to the parent compound, hesperetin, indicating enhanced radical scavenging potency. For instance, one of the most active compounds, designated as 3f, displayed an IC50 value of 1.2 µM in the DPPH assay and 24 µM in the ABTS assay. researchgate.net This was a marked improvement compared to hesperetin's IC50 values of 70 µM and 276 µM in the same respective assays. nih.govmdpi.com
The structural modifications, specifically the introduction of benzyl amine groups, are believed to contribute to this enhanced activity. nih.gov The improved radical scavenging capacity of these analogues suggests their potential as effective antioxidants. researchgate.net The parent compound, hesperetin, is a known natural antioxidant, and these findings highlight that targeted structural modifications can lead to derivatives with superior free-radical-scavenging abilities. nih.gov
Table 1: DPPH and ABTS Radical Scavenging Activities of Hesperetin and its Derivative (Compound 3f)
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Hesperetin | 70 | 276 |
| Compound 3f | 1.2 | 24 |
| Vitamin C (Control) | 59 | 236 |
This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to scavenge 50% of the free radicals in the respective assays. A lower IC50 value indicates greater antioxidant activity.
Reduction of Reactive Oxygen Species (ROS) and Lipid Peroxidation (LPO)
Hesperetin and its derivatives have been investigated for their capacity to reduce reactive oxygen species (ROS) and inhibit lipid peroxidation (LPO). ROS are highly reactive molecules that can cause damage to cells, and LPO is the oxidative degradation of lipids, which can lead to cell membrane damage.
Studies have shown that hesperetin possesses the ability to scavenge ROS, thereby mitigating oxidative stress. mdpi.com This activity is crucial in protecting cells from damage induced by oxidative conditions. For instance, in a study involving H2O2-induced oxidative stress in RPE-19 cells, hesperetin demonstrated protective effects by boosting antioxidant mechanisms and decreasing lipid peroxidation. mdpi.com
Upregulation of Endogenous Antioxidant Enzymes (e.g., Nrf-2, HO-1)
Beyond direct radical scavenging, hesperetin and its analogues exert their antioxidant effects by modulating endogenous antioxidant defense systems. A key mechanism in this process is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1). mdpi.com
Nrf2 is a transcription factor that plays a critical role in the cellular response to oxidative stress. When activated, it translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes, including HO-1. This leads to an increased expression of these protective enzymes, thereby enhancing the cell's capacity to neutralize ROS and withstand oxidative insults. mdpi.com
Preclinical studies have demonstrated that hesperetin can effectively upregulate the expression of both Nrf2 and HO-1. mdpi.com This upregulation boosts the endogenous antioxidant defense mechanisms, providing a more sustained and robust protection against oxidative stress compared to direct radical scavenging alone. By enhancing the cell's own protective machinery, this compound analogues may offer a promising therapeutic strategy for conditions associated with oxidative stress.
Protection against Oxidative Stress-Induced Cellular Damage
The ability of hesperetin and its derivatives to scavenge radicals and boost endogenous antioxidant defenses translates into a protective effect against oxidative stress-induced cellular damage. Oxidative stress, characterized by an imbalance between the production of ROS and the ability of the body to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases.
Hesperetin has been shown to protect cells from damage caused by various oxidative insults. For example, it has demonstrated protective effects in models of oxidative stress induced by agents like hydrogen peroxide (H₂O₂). mdpi.com By mitigating the damaging effects of ROS, hesperetin helps to preserve cellular integrity and function.
Neuroprotective Activities and Cognitive Function Enhancement
Inhibition of Acetylcholinesterase (AChE) Activity
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other cognitive disorders, as it increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission.
Hesperetin and its derivatives have been investigated for their potential to inhibit AChE activity. While specific studies focusing solely on this compound are limited in this context, the broader class of hesperetin derivatives has shown promise. Research into the anticholinesterase activity of various flavonoids has indicated that they can act as inhibitors of this enzyme.
The neuroprotective effects of hesperetin are often attributed to its antioxidant and anti-inflammatory properties. mdpi.com However, direct interaction with key enzymes in neurotransmitter pathways, such as AChE, represents another important mechanism through which these compounds may exert their cognitive-enhancing effects. Further research is needed to specifically elucidate the AChE inhibitory potential of this compound analogues.
Targeting Dual-Binding Sites of AChE (CAS and PAS)
The active site of acetylcholinesterase (AChE) contains two main binding sites: the catalytic active site (CAS) and the peripheral anionic site (PAS). The CAS is where the hydrolysis of acetylcholine occurs, while the PAS is involved in the allosteric modulation of the enzyme's activity and has been implicated in the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Compounds that can simultaneously bind to both the CAS and PAS of AChE are known as dual-binding site inhibitors and are considered to be particularly promising therapeutic agents for Alzheimer's disease. This dual inhibition can not only enhance cholinergic neurotransmission by blocking acetylcholine hydrolysis but also prevent the aggregation of amyloid-beta peptides.
While direct evidence for this compound analogues as dual-binding site inhibitors of AChE is not yet extensively documented, the structural features of flavonoids, including hesperetin, make them potential candidates for interacting with both sites. The aromatic rings and hydroxyl groups present in their structures can form various types of interactions, such as hydrogen bonds and pi-pi stacking, with the amino acid residues in both the CAS and PAS of the enzyme. The exploration of hesperetin derivatives as dual-binding site AChE inhibitors is an active area of research with significant therapeutic implications for neurodegenerative diseases.
Inhibition of β-Amyloid (Aβ) Aggregation
Preclinical research has shown that hesperetin can interfere with the aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's disease. nih.gov Studies have demonstrated that hesperetin can prevent the formation of Aβ aggregates and also depolymerize preformed fibrils in a concentration-dependent manner. nih.gov This activity is attributed to its ability to inhibit the conformational change of the peptide into a β-sheet-rich structure. nih.gov Molecular dynamics simulations further suggest that hesperetin can directly interact with Aβ pentamers, disrupting their structural stability. nih.gov By doing so, it may reduce cytotoxicity and oxidative stress caused by these aggregates. nih.gov
Protection of Neurons against Oxidative Stress-Induced Cell Death (e.g., H₂O₂-induced)
Hesperetin has demonstrated significant neuroprotective effects against oxidative stress-induced cell death in preclinical models. nih.govnih.gov In studies using hydrogen peroxide (H₂O₂) to induce oxidative damage in neuronal cells, hesperetin pretreatment was found to significantly decrease the production of intracellular reactive oxygen species (ROS) and nitric oxide (NO). nih.govkoreascience.kr It helps maintain cell viability and prevents membrane damage by scavenging ROS and increasing the activity of antioxidant enzymes like catalase. nih.govacs.org Furthermore, hesperetin has been shown to inhibit apoptosis (programmed cell death) by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and regulating the expression of apoptosis-related genes. nih.gov
Studies in Neuronal Cell Models (e.g., PC12, SH-SY5Y)
The neuroprotective properties of hesperetin have been extensively studied in various neuronal cell models, including PC12 and SH-SY5Y cells. In SH-SY5Y neuroblastoma cells, hesperetin has been shown to protect against H₂O₂-induced damage by reducing ROS production, inhibiting inflammation, and suppressing apoptosis. nih.govkoreascience.kr Studies on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have also confirmed hesperetin's ability to protect against oxidative stress-induced neurotoxicity. nih.govacs.org In these models, hesperetin was observed to preserve mitochondrial membrane potential and reduce caspase-3 activity, a key enzyme in the apoptotic cascade. nih.gov
Antimicrobial and Antiviral Efficacy
Antibacterial Activity against Specific Pathogens (e.g., Alicyclobacillus acidoterrestris, Staphylococcus aureus)
Hesperetin has demonstrated antibacterial activity against specific pathogens. Research has investigated its efficacy against Alicyclobacillus acidoterrestris, a spoilage bacterium in the fruit juice industry, showing effective antimicrobial action with a minimum inhibitory concentration (MIC) of 0.0625 g/L. nih.govresearchgate.net The mechanism appears to involve damage to cell integrity, leading to the leakage of nucleic acids and proteins. nih.gov Against the gram-positive bacterium Staphylococcus aureus, hesperetin has also shown inhibitory potential, although the MIC values reported vary across studies, with one study noting an MIC of 4 mg/mL. nih.gov
Table 1: Antibacterial Activity of Hesperetin
| Pathogen | MIC | Reference |
|---|---|---|
| Alicyclobacillus acidoterrestris | 0.0625 g/L | nih.gov |
Antiviral Activity against Viral Replication (e.g., RSV, SARS-CoV-2)
The antiviral potential of hesperetin has been a subject of interest, particularly concerning respiratory viruses. In vitro studies have shown that hesperetin can inhibit the replication of Respiratory Syncytial Virus (RSV), with one study noting an inhibition of 7.5% in HBE cell cultures when encapsulated. mdpi.com Hesperetin has also been investigated as a potential agent against SARS-CoV-2. mdpi.comnih.gov It is suggested that it may exert its antiviral effects by modulating signaling pathways crucial for viral entry and replication, such as the PI3K/AKT pathway. mdpi.com Computational studies have also indicated that hesperetin could interfere with the virus's ability to enter host cells. nih.gov
Table 2: Antiviral Activity of Hesperetin
| Virus | Cell Line | IC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
|---|
Antifungal Properties
Preclinical investigations have confirmed the antifungal properties of hesperetin. It has shown promising activity against various Candida species, including C. albicans, C. parapsilosis, and C. tropicalis, with a reported MIC of 0.165 mg/mL. nih.gov Hesperetin has also demonstrated efficacy against the hyphal growth and conidial germination of Aspergillus fumigatus, with a minimum inhibitory concentration of 0.625 mg/mL. microbiologyjournal.org This suggests its potential as a broad-spectrum antifungal agent. microbiologyjournal.org
Table 3: Antifungal Activity of Hesperetin
| Fungal Pathogen | MIC | Reference |
|---|---|---|
| Candida species | 0.165 mg/mL | nih.gov |
Impact on Cell Integrity and Metabolic Pathways of Microorganisms
Hesperetin's ability to compromise cell integrity is a key aspect of its antimicrobial action. Although the precise mechanisms are not fully elucidated, it is suggested that flavonoids like hesperetin can interact with the cell membranes of microorganisms, leading to increased permeability and subsequent disruption. nih.gov This can result in the leakage of essential intracellular components and ultimately, cell death.
Furthermore, hesperetin has been shown to interfere with the metabolic pathways of microorganisms by inhibiting key microbial enzymes. nih.gov For instance, studies have demonstrated its ability to reduce the activity of various bacterial enzymes in the colon, such as β-glucuronidase, β-galactosidase, β-glucosidase, nitroreductase, and sulfatase. researchgate.net By disrupting these enzymatic processes, hesperetin can hinder the metabolic functions necessary for microbial survival and proliferation.
In the context of fungal pathogens, hesperetin has exhibited potent inhibitory effects on both hyphal growth and the germination of conidial spores in clinically relevant strains like Aspergillus fumigatus. nih.gov The minimum inhibitory concentration (MIC) value of hesperetin against Aspergillus fumigatus has been determined, indicating its efficacy in inhibiting fungal growth. nih.gov This suggests an interference with metabolic pathways essential for fungal development and morphogenesis.
It is important to note that these findings are based on studies of hesperetin. The introduction of a benzyl ether group to the hesperetin structure may influence its lipophilicity and, consequently, its ability to penetrate microbial cell membranes and interact with intracellular targets. Therefore, while the data on hesperetin provides a strong foundation, further preclinical investigations are necessary to specifically elucidate the impact of this compound on the cell integrity and metabolic pathways of microorganisms.
Metabolic Regulation and Cardiovascular Effects
Antithrombotic Activity and Platelet Aggregation Inhibition (e.g., PLC-γ2, cyclooxygenase-1)
Preclinical investigations into the parent compound, hesperetin, have revealed significant antithrombotic and antiplatelet activities, suggesting a potential cardiovascular benefit. Hesperetin has been shown to concentration-dependently inhibit washed rabbit platelet aggregation induced by collagen and arachidonic acid. nih.gov Notably, it displays selectivity in its inhibitory action, having little effect on thrombin- or U46619- (a thromboxane (B8750289) A2 mimic) mediated platelet aggregation. nih.gov This suggests that hesperetin specifically targets signaling pathways initiated by collagen and arachidonic acid. nih.gov
The mechanism underlying hesperetin's antiplatelet effect involves the inhibition of key signaling molecules. Research has demonstrated that hesperetin blocks the collagen-mediated phosphorylation of phospholipase C-γ2 (PLC-γ2). nih.gov This inhibition leads to a cascade of downstream effects, including decreased cytosolic calcium mobilization, reduced arachidonic acid liberation, and diminished serotonin (B10506) secretion. nih.gov
Furthermore, hesperetin interferes with the cyclooxygenase-1 (COX-1) pathway. nih.govresearchgate.net It inhibits arachidonic acid-mediated platelet aggregation by targeting COX-1 activity, which is crucial for the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent platelet aggregator. researchgate.net This is supported by findings showing hesperetin's ability to reduce arachidonic acid-mediated TXA2 and prostaglandin (B15479496) D2 formations. nih.gov
The inhibitory concentrations (IC50) of hesperetin on platelet aggregation induced by different agonists have been quantified, providing a measure of its potency.
| Agonist | IC50 (µM) |
| Collagen | 20.5 ± 3.5 |
| Arachidonic Acid | 69.2 ± 5.1 |
Table 1: Inhibitory Concentration (IC50) of Hesperetin on Platelet Aggregation nih.gov
These preclinical findings for hesperetin provide a strong rationale for investigating the antithrombotic and antiplatelet potential of its analogues, including this compound. The structural modification of the benzyl ether group may influence the compound's interaction with platelet signaling molecules, warranting specific studies to determine its efficacy and mechanism of action.
Anti-atherosclerotic Mechanisms (e.g., smooth muscle cell proliferation inhibition)
The proliferation of vascular smooth muscle cells (VSMCs) is a critical event in the pathogenesis of atherosclerosis. mdpi.com Preclinical studies on hesperetin have demonstrated its potential to inhibit this process, suggesting an anti-atherosclerotic effect. Hesperetin has been shown to significantly inhibit platelet-derived growth factor (PDGF)-BB-induced proliferation of primary cultured rat aortic VSMCs. nih.gov This inhibition is associated with an arrest of the cell cycle in the G0/G1 phase, preventing the progression to the S phase where DNA synthesis occurs. nih.govnih.gov
The mechanism behind this cell cycle arrest involves the modulation of key regulatory proteins. Hesperetin has been observed to decrease the mRNA expression levels of cyclin D1, cyclin E, cyclin-dependent kinase (CDK) 2, and CDK4, while increasing the mRNA expression of the cell cycle inhibitor p27. nih.gov Furthermore, the anti-proliferative effects of hesperetin are linked to the suppression of the AKT/glycogen synthase kinase (GSK)3β and p38 signaling pathways. nih.gov
The inhibitory effect of hesperetin on VSMC proliferation is dose-dependent, with significant effects observed at various concentrations.
| Hesperetin Concentration (µM) | Inhibition of PDGF-BB-induced VSMC Proliferation |
| 5 | Significant |
| 25 | Significant |
| 50 | Significant |
| 100 | Significant |
Table 2: Effect of Hesperetin on PDGF-BB-induced Vascular Smooth Muscle Cell Proliferation nih.gov
While these findings highlight the anti-atherosclerotic potential of hesperetin, it is important to emphasize that these are preclinical results for the parent compound. The influence of the benzyl ether moiety in this compound on its ability to inhibit VSMC proliferation and modulate the associated signaling pathways requires direct investigation to establish its specific anti-atherosclerotic mechanisms.
Hypolipidemic Mechanisms (e.g., ACAT1/2, MTP, LDL receptor modulation)
Preclinical studies on hesperetin have elucidated several mechanisms that may contribute to its hypolipidemic effects. Research in human hepatoma HepG2 cells has shown that hesperetin can decrease the secretion of apolipoprotein B (apoB), a primary component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). nih.govresearchgate.net This reduction in apoB secretion is linked to a decrease in the availability of lipids for lipoprotein assembly. nih.gov
The underlying mechanisms for this lipid-lowering effect involve the modulation of key enzymes and proteins involved in lipid metabolism. Hesperetin has been found to reduce the activities of both acyl-CoA:cholesterol acyltransferase 1 (ACAT1) and ACAT2, enzymes responsible for the esterification of cholesterol. nih.govresearchgate.net Interestingly, it selectively decreases the mRNA expression of ACAT2, while ACAT1 mRNA levels remain unaffected. nih.govresearchgate.net
Furthermore, hesperetin has been shown to decrease both the activity and expression of the microsomal triglyceride transfer protein (MTP). nih.govresearchgate.net MTP is essential for the assembly and secretion of apoB-containing lipoproteins.
In addition to inhibiting lipid synthesis and lipoprotein secretion, hesperetin also appears to enhance the clearance of LDL from the circulation. It has been observed to cause a significant increase in LDL receptor mRNA expression, leading to an increased uptake and degradation of LDL. nih.govnih.gov This upregulation of the LDL receptor is thought to be mediated through the increased phosphorylation of PI3K and ERK1/2, which in turn enhances the mRNA levels and protein maturation of the transcription factors SREBP-1a and SREBP-2. nih.gov
| Target | Effect of Hesperetin |
| ACAT1/2 Activity | Reduced |
| ACAT2 mRNA | Decreased |
| MTP Activity & Expression | Decreased |
| LDL Receptor mRNA | Increased |
Table 3: Hypolipidemic Mechanisms of Hesperetin in HepG2 Cells nih.govresearchgate.netnih.gov
These preclinical findings for hesperetin suggest that its analogues, such as this compound, may also possess hypolipidemic properties. However, the specific effects of the benzyl ether substitution on these molecular targets need to be determined through dedicated research.
Other Biological Modulations
Phosphodiesterase (PDE) Inhibition and Selectivity (e.g., PDE4)
Hesperetin has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4) in preclinical studies. nih.gov PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses inflammatory responses. The therapeutic potential of PDE4 inhibitors is being explored for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
The selectivity of a PDE4 inhibitor is crucial, as the inhibition of different PDE4 subtypes can be associated with either therapeutic effects or adverse side effects. The PDE4 enzyme exists in two conformational states: a high-affinity rolipram-binding state (PDE4H) and a low-affinity rolipram-binding state (PDE4L). Inhibition of PDE4L is associated with anti-inflammatory and bronchodilator effects, while inhibition of PDE4H is linked to side effects like nausea and vomiting. nih.gov Hesperetin has been shown to have a therapeutic ratio (PDE4H/PDE4L) of >11, suggesting a favorable profile with a lower potential for emetic effects. nih.gov
Furthermore, synthetic derivatives of hesperetin have been developed to enhance its PDE inhibitory activity and selectivity. For instance, hesperetin-5,7,3'-O-trimethylether has been reported to be a dual inhibitor of both PDE3 and PDE4, with a therapeutic ratio of 18.3. dovepress.com The dual inhibition of PDE3 and PDE4 may offer synergistic anti-inflammatory and bronchodilator effects. researchgate.net
| Compound | Target | Therapeutic Ratio (PDE4H/PDE4L) |
| Hesperetin | PDE4 | >11 |
| Hesperetin-5,7,3'-O-trimethylether | PDE3/PDE4 | 18.3 |
Table 4: Phosphodiesterase Inhibition by Hesperetin and its Derivative nih.govdovepress.com
The potential of this compound as a PDE inhibitor has not yet been specifically reported in preclinical literature. Given the activity of the parent compound and its other derivatives, investigating the PDE inhibitory profile and selectivity of this compound would be a valuable area for future research to explore its potential therapeutic applications in inflammatory diseases.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in the process of melanin (B1238610) biosynthesis, and its inhibition is a significant area of research for the development of agents for hyperpigmentation disorders and skin whitening. Hesperetin, a flavanone (B1672756) abundant in citrus fruits, and its analogues have been investigated for their potential to inhibit tyrosinase activity. The structural characteristics of hesperetin, particularly its flavonoid scaffold, allow for various chemical modifications to enhance its biological activities, including its effects on tyrosinase.
Preclinical investigations have demonstrated that hesperetin and its derivatives can act as tyrosinase inhibitors. Hesperetin itself has been shown to be a reversible and competitive inhibitor of tyrosinase. nih.govnih.govresearchgate.netnih.gov Its mechanism of action involves disrupting the structure of tyrosinase through hydrophobic interactions and chelating the copper ions within the active site of the enzyme. nih.govnih.govresearchgate.netnih.gov Specifically, it is suggested that hesperetin coordinates with three histidine residues (HIS61, HIS85, and HIS259) in the enzyme's active site. nih.govresearchgate.netnih.gov
A variety of hesperetin derivatives have been synthesized and evaluated for their tyrosinase inhibitory potential, with some showing activity superior to that of the parent compound and commonly used standards like α-arbutin and kojic acid. For instance, a series of hesperetin derivatives were synthesized by modifying the 7-hydroxyl group, 3'-hydroxyl group, and the C ring of the hesperetin molecule. figshare.com Among these, certain derivatives exhibited notable inhibitory effects on tyrosinase. figshare.com For example, the derivative identified as Hp-2b demonstrated the most potent inhibitory effect on tyrosinase, with an IC50 value of 0.657 ± 0.093 mmol·L−1, which was superior to the positive control, α-arbutin. figshare.com Other derivatives from this series, namely Hp-3, Hp-7b, and Hp-7c, also showed better tyrosinase inhibition than α-arbutin. figshare.com
The following table summarizes the tyrosinase inhibitory activity of selected hesperetin derivatives from preclinical studies.
| Compound | IC50 Value (mmol·L−1) | Comparison to Control |
| Hp-2b | 0.657 ± 0.093 | Superior to α-arbutin |
| Hp-3 | - | Superior to α-arbutin |
| Hp-7b | - | Superior to α-arbutin |
| Hp-7c | - | Superior to α-arbutin |
| α-arbutin | - | Positive Control |
Data sourced from a study on the synthesis and tyrosinase inhibitory activities of hesperetin derivatives. figshare.com
The research into hesperetin analogues highlights the potential of modifying the basic hesperetin structure to develop more effective tyrosinase inhibitors. These preclinical findings encourage further investigation into the specific structure-activity relationships that govern the tyrosinase inhibitory effects of hesperetin derivatives, which could lead to the development of novel and potent agents for cosmetic and therapeutic applications related to melanin pigmentation.
Structure Activity Relationship Sar Studies of Hesperetin Benzyl Ether Analogues
Influence of Benzyl (B1604629) Moiety Position and Substituents on Biological Activity
The biological activity of hesperetin (B1673127) derivatives is significantly influenced by the position and nature of substituents on the benzyl moiety. Research on a series of aminobenzylated hesperetin derivatives, where a benzyl group is attached via an amine linker, has provided valuable insights into these structure-activity relationships. mdpi.com
In one study, various aliphatic and aromatic amines were reacted with hesperetin and benzaldehyde (B42025) to create a library of derivatives. mdpi.com It was observed that the introduction of a larger benzene (B151609) ring, as in the case of benzyl amine derivatives, led to an improvement in antiproliferative activity against cancer cell lines compared to derivatives with smaller aliphatic chains. mdpi.com This suggests that the steric bulk and potential for π-π interactions of the benzyl group are beneficial for this particular biological outcome. mdpi.com
Furthermore, the position of substituents on the benzyl ring plays a critical role. For instance, in a series of hesperetin derivatives with a benzyl group attached, it was found that having a substituent at the para position of the benzene ring was advantageous for potency. mdpi.com Specifically, a derivative with a group at the para position exhibited good inhibitory activity. mdpi.com This highlights the importance of the spatial arrangement of functional groups on the benzyl ring for optimal interaction with biological targets.
Impact of Hydrophobicity and Lipophilicity on Cellular Uptake and Target Interaction
The hydrophobicity and lipophilicity of hesperetin benzyl ether analogues are key determinants of their pharmacokinetic and pharmacodynamic properties, including cellular uptake and interaction with molecular targets. The addition of a benzyl group generally increases the lipophilicity of the hesperetin scaffold.
In a study of novel hesperetin derivatives containing a Mannich base moiety, it was found that derivatives with aromatic groups, including benzyl groups, were more hydrophobic. nih.gov The anti-inflammatory activity of these compounds was correlated with their logP values, a measure of lipophilicity. nih.gov Interestingly, for this particular series, compounds with lower lipophilicity (minus logP values) exhibited the best anti-inflammatory activity. nih.gov This suggests that while a certain degree of lipophilicity is necessary for membrane traversal, excessive hydrophobicity might be detrimental to activity, possibly due to poor solubility in the aqueous cellular environment or non-specific binding.
The cellular uptake of flavonoids is influenced by their degree of lipophilicity. More lipophilic compounds can more readily cross cell membranes through passive diffusion. Therefore, the introduction of a benzyl ether group to hesperetin is expected to enhance its ability to enter cells compared to the more polar parent compound.
Comparative Analysis of Different O-Substituted Hesperetin Derivatives (e.g., amide, triazole, alkyl, benzyl)
The biological activity of hesperetin can be significantly modulated by the nature of the substituent at its hydroxyl groups. A comparative analysis of different O-substituted derivatives reveals the distinct advantages and disadvantages of each type of modification.
O-Alkyl vs. O-Benzyl Derivatives: Studies on 7-O-substituted hesperetins have shown that simple alkyl ethers, such as 7-O-methyl and 7-O-ethyl hesperetin, exhibit potent anti-degranulation activity, which is an indicator of anti-allergic potential. nih.gov The activity of these small alkyl derivatives was found to be more potent than the parent hesperetin. nih.gov While direct comparisons with a simple 7-O-benzyl ether in the same study are not available, the increased bulk of the benzyl group could influence the fit within the target's binding pocket differently than smaller alkyl groups.
Triazole-Linked Benzyl Derivatives: A significant amount of research has focused on hesperetin derivatives where a benzyl group is linked via a 1,2,3-triazole ring. These derivatives have demonstrated notable antioxidant and anticancer activities. researchgate.net The triazole ring itself is not just a linker but can actively participate in binding interactions and also improve the metabolic stability of the compound. The combination of the triazole and benzyl moieties offers a larger scaffold with more points of potential interaction with biological targets compared to a simple benzyl ether.
Amide-Containing Derivatives: While direct comparisons with benzyl ether were not found in the searched literature, the introduction of amide functionalities introduces hydrogen bonding capabilities that are different from the ether linkage. The specific biological impact would depend on the target protein and whether it has complementary hydrogen bond donors and acceptors in the binding site.
In essence, the choice of the O-substituent is a critical aspect of the design of hesperetin-based therapeutics. While a benzyl ether modification primarily increases lipophilicity and introduces aromatic interactions, other groups like triazoles and amides can provide additional functionalities such as hydrogen bonding and metabolic stability, which can be tailored for specific therapeutic targets.
Molecular Docking and Computational Chemistry Approaches for Ligand-Target Interactions
Molecular docking and other computational methods are invaluable tools for understanding the interactions between this compound analogues and their biological targets at a molecular level. These approaches allow for the prediction of binding modes, affinities, and the identification of key interacting residues.
Molecular docking studies have been employed to predict the binding affinity of hesperetin derivatives to various protein targets. For instance, in a study on aminobenzylated hesperetin derivatives, a compound (3f) containing a benzylamine (B48309) moiety was docked into the E6 protein of Human Papillomavirus 16 (HPV16). mdpi.com The docking results showed a better Glide score for this derivative (-5.061) compared to hesperetin (-4.639), indicating a more favorable binding interaction. mdpi.com
While this study was not on a simple benzyl ether, it provides strong evidence for the types of interactions a benzyl group can mediate within a protein binding pocket. It can be inferred that a this compound would also be capable of forming similar π-π stacking or hydrophobic interactions with aromatic or nonpolar residues of a target protein.
Conformational analysis is crucial for understanding the three-dimensional structure of a ligand that is recognized by its target. The flexibility of the benzyl group allows it to adopt various conformations, and identifying the low-energy, biologically active conformation is a key goal of computational studies.
The energetic landscape of ligand-target binding describes the free energy changes that occur as the ligand approaches and binds to the target. While specific studies on the energetic landscape of this compound binding were not found, the principles of such analyses are generally applicable. These studies can reveal the binding pathway, transition states, and the stability of the final ligand-protein complex. nih.gov
For flexible molecules like this compound, computational methods such as molecular dynamics simulations can be used to explore the conformational space and the energetic landscape of binding. These simulations can provide insights into how the benzyl group orients itself within the binding site to maximize favorable interactions and minimize steric clashes.
Identification of Key Pharmacophoric Features for Desired Biological Outcomes
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling is a powerful tool in drug design for identifying the key chemical features responsible for a desired biological activity.
Based on the SAR and molecular docking studies of hesperetin derivatives, several key pharmacophoric features can be identified. For derivatives containing a benzyl group, these features often include:
Aromatic Rings: The inherent aromatic rings of the hesperetin scaffold and the additional benzyl group are crucial for π-π stacking and hydrophobic interactions with the target protein. mdpi.com
Hydrogen Bond Acceptors and Donors: The hydroxyl and carbonyl groups of the hesperetin core are important hydrogen bond acceptors and donors. Modifications, such as the introduction of an ether linkage, alter the hydrogen bonding potential of the molecule.
Hydrophobic Features: The benzyl group itself serves as a significant hydrophobic feature, which can be critical for binding to hydrophobic pockets in a protein.
A pharmacophore modeling study on hesperetin derivatives as PPARγ agonists identified several essential binding features. researchgate.net While this study did not specifically focus on benzyl ethers, it highlights the general approach of using computational models to define the necessary chemical motifs for a particular biological activity. researchgate.net The insights gained from such models can guide the design of new this compound analogues with improved potency and selectivity.
Advancements in Drug Delivery Systems for Hesperetin Benzyl Ether and Derivatives
Nanoparticle and Nanocrystal Formulations for Improved Efficacy and Bioavailability
Nanotechnology-based approaches, such as nanoparticle and nanocrystal formulations, have emerged as promising strategies to improve the dissolution rate and bioavailability of poorly soluble drugs like hesperetin (B1673127). researchgate.netnih.gov By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to enhanced solubility and dissolution velocity. nih.govscispace.com
Preparation Methods and Characterization of Nanocarriers
Various techniques have been employed to produce hesperetin nanoparticles and nanocrystals, each with its own advantages in achieving desired particle sizes and characteristics. scispace.com
Preparation Methods:
High-Pressure Homogenization (HPH): This top-down technique involves forcing a suspension of the drug through a narrow gap at high pressure, leading to a reduction in particle size. Hesperetin nanosuspensions with a nanocrystal size of about 300 nm have been successfully produced using HPH with various stabilizers. nih.govnih.gov The number of homogenization cycles and the pressure applied are critical parameters in determining the final particle size. nih.gov
Solvent Evaporation: This method involves dissolving the drug and a carrier material in an organic solvent, followed by evaporation of the solvent to form nanoparticles. A quality by design (QbD) approach has been used to prepare hesperetin naturosomes (a type of phospholipid-based nanovesicular system) using a solvent evaporation technique. nih.govplos.org
Antisolvent Precipitation/Recrystallization: In this bottom-up method, a solution of the drug is introduced into an antisolvent, causing the drug to precipitate as nanoparticles. This technique has been utilized to prepare hesperidin (B1673128) nanoparticles, a precursor to hesperetin, resulting in particle sizes as small as 72.24 nm. nih.gov Another approach involves spraying a solution of hesperetin in an organic solvent into boiling water under ultrasonic conditions to form nanoparticles. google.com
Bead Milling (BM): This is a wet milling process where the drug suspension is subjected to high-energy impact from milling beads, resulting in particle size reduction. This method has been shown to produce smaller hesperetin nanocrystals with narrower size distributions compared to HPH. scispace.com
Characterization of Nanocarriers:
A comprehensive suite of analytical techniques is used to characterize the physicochemical properties of hesperetin nanocarriers:
Particle Size and Zeta Potential: Photon Correlation Spectroscopy (PCS) and Laser Diffractometry (LD) are used to determine the mean particle size and size distribution. nih.govplos.org Zeta potential measurements are crucial for assessing the surface charge and predicting the stability of the nanosuspensions against aggregation. nih.govplos.org
Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the shape and surface morphology of the nanoparticles, confirming their spherical nature and lack of aggregation. nih.govplos.orgresearchgate.net
Solid-State Characterization: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are used to investigate the crystalline or amorphous state of hesperetin within the nanoparticles. nih.govplos.orgresearchgate.net Fourier-Transform Infrared Spectroscopy (FTIR) helps to confirm the absence of chemical interactions between the drug and the carrier materials. nih.govplos.orgresearchgate.net
Table 1: Comparison of Hesperetin Nanoparticle Preparation Methods
| Preparation Method | General Principle | Resulting Particle Size (approx.) | References |
|---|---|---|---|
| High-Pressure Homogenization | Mechanical attrition of drug particles in suspension | 300 - 400 nm | nih.govnih.gov |
| Solvent Evaporation | Dissolving drug and carrier, then removing the solvent | 350 nm | nih.govplos.org |
| Antisolvent Precipitation | Precipitation of drug from solution by adding an antisolvent | 72 nm | nih.gov |
| Bead Milling | Mechanical attrition using milling media | < 200 nm | scispace.com |
In Vitro Release Kinetics
In vitro release studies are essential for evaluating the performance of nanoparticle formulations and predicting their in vivo behavior. nih.gov These studies typically measure the rate and extent of drug release from the nanocarrier into a dissolution medium over time.
For hesperetin nanoparticle formulations, the release kinetics are often assessed using methods like dialysis membrane techniques or sample and separate methods. nih.gov The results consistently demonstrate that nanoparticle formulations exhibit a significantly faster and more complete release of hesperetin compared to the pure drug or physical mixtures. plos.org For instance, hesperetin naturosomes (HTN) showed a release of over 93% of the drug, compared to about 64% for pure hesperetin. plos.org
The enhanced dissolution rate is attributed to several factors, including the increased surface area due to the nanosize, improved wettability, and the potentially amorphous state of the drug within the nanocarrier. plos.org The release profiles are often analyzed using various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release. dissolutiontech.com For many nanoparticle systems, the release follows a diffusion-controlled mechanism. nih.gov Studies have shown that smaller nanocrystals, particularly those below 200 nm, exhibit a more pronounced increase in dissolution rate. scispace.comresearchgate.net
Microemulsion Systems for Enhanced Permeation
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. pharmaexcipients.com These systems are recognized as effective carriers for enhancing the transdermal and topical delivery of poorly water-soluble drugs like hesperetin. nih.gov
The enhanced permeation of hesperetin from a microemulsion formulation is attributed to several mechanisms. The high concentration of surfactants can disrupt the highly organized structure of the stratum corneum, the main barrier of the skin, thereby increasing its permeability. Additionally, the components of the microemulsion can increase the solubility of the drug in the skin. pharmaexcipients.com
A study on a hesperetin-loaded microemulsion demonstrated a significant enhancement in in vitro permeation compared to aqueous and isopropyl myristate (IPM) suspensions of the drug. nih.gov The choice of cosurfactant was found to influence the permeation rate, with propylene glycol showing the highest permeation enhancement, followed by ethanol, glycerol, and polyethylene glycol (PEG 400). nih.gov Furthermore, the inclusion of a sunscreen agent, padimate O, as a transdermal enhancer further increased the permeation rate of hesperetin. nih.gov Amorphous systems of hesperetin and piperine have also shown a dramatic increase in permeability, with a 775-fold increase in a gastrointestinal tract model and a 257-fold increase in a blood-brain barrier model. nih.govmdpi.com
Cyclodextrin (B1172386) Complexation for Solubility Enhancement and Controlled Release
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. nih.govpharmaexcipients.com This unique structure allows them to form inclusion complexes with poorly soluble molecules like hesperetin, effectively encapsulating the guest molecule within their cavity. nih.gov This complexation can significantly enhance the aqueous solubility and dissolution rate of the entrapped drug. nih.govnih.gov
The formation of hesperetin-cyclodextrin inclusion complexes has been extensively studied with various types of cyclodextrins, including beta-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and methylated β-cyclodextrin (RAMEB). nih.govbeilstein-journals.org The complexation process is a spontaneous and thermodynamically favorable interaction. nih.gov
Research has shown remarkable increases in the solubility of hesperetin upon complexation. For example, complexation with β-CD and HP-β-CD led to 30-fold and 467-fold increases in solubility, respectively. nih.gov In another study, the use of HP-β-CD resulted in a more than 2000-fold improvement in hesperetin's solubility. nih.gov Similarly, randomly methylated-β-cyclodextrin (RAMEB) was found to be more effective than β-CD in increasing the aqueous solubility of hesperetin. beilstein-journals.orgresearchgate.net
The dissolution rate of hesperetin is also significantly enhanced through cyclodextrin complexation. beilstein-journals.org The solid complexes of hesperetin with cyclodextrins, often prepared by methods like freeze-drying, dissolve much more rapidly than the free drug. beilstein-journals.org This is because the cyclodextrin acts as a carrier, bringing the hesperetin molecule into the aqueous environment in a more readily dissolvable form. nih.gov The formation of these inclusion complexes can also provide a controlled or sustained release of the active compound. nih.govresearchgate.net
Table 2: Solubility Enhancement of Hesperetin with Cyclodextrins
| Cyclodextrin Type | Method of Complexation | Fold Increase in Solubility (approx.) | References |
|---|---|---|---|
| β-cyclodextrin (β-CD) | Solvent Evaporation | 30 | nih.gov |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solvent Evaporation | 467 - >2000 | nih.gov |
| Randomly Methylated-β-cyclodextrin (RAMEB) | Freeze-drying | >10 (compared to β-CD) | beilstein-journals.orgresearchgate.net |
Polymeric and Lipid-Based Carrier Systems
Polymeric and lipid-based nanocarriers offer versatile platforms for the delivery of hesperetin, providing benefits such as improved solubility, controlled release, and enhanced stability. researchgate.netnih.govnih.gov
Polymeric Carrier Systems:
Various natural and synthetic polymers are utilized to fabricate nanocarriers for drug delivery. nih.govmdpi.com Chitosan, a natural polysaccharide, has been used to develop hesperetin-loaded nanoparticles. nih.gov These chitosan-based nanoparticles can be further functionalized, for instance, by conjugating folic acid to the chitosan molecules to target folate receptors that are often overexpressed in cancer cells. nih.gov Poly(ethylene glycol) (PEG) is another widely used polymer, often employed in the formation of polymeric micelles or as a coating for nanoparticles to improve their stability and circulation time. pharmaexcipients.comnih.gov Amorphous dispersions of hesperetin with polymers have also been shown to improve solubility and dissolution. nih.gov
Lipid-Based Carrier Systems:
Lipid-based carriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are well-suited for encapsulating lipophilic drugs like hesperetin. nih.govmdpi.com These carriers are typically composed of biodegradable and biocompatible lipids. nih.govmdpi.com
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. Hesperetin-loaded SLNs have been developed to enhance the encapsulation and delivery of the compound. researchgate.net
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles, created by blending solid and liquid lipids. mdpi.com This structure allows for higher drug loading and reduced drug expulsion during storage compared to SLNs. mdpi.com Hesperetin-loaded NLCs have been prepared and coated with different biopolymers such as chitosan, alginate, and low methoxypectin. researchgate.net These coatings can improve the stability of the nanoparticles and modulate their release characteristics. researchgate.net
The encapsulation of hesperetin in these lipid-based systems has been shown to be effective, with encapsulation efficiencies ranging from approximately 40% to over 63%. researchgate.net These systems not only improve the solubility of hesperetin but can also mask its bitter taste, making it more suitable for food fortification. researchgate.net
Future Research Directions and Pre Clinical Therapeutic Prospects of Hesperetin Benzyl Ether
Exploration of Novel Benzyl (B1604629) Ether Modifications for Specific Target Selectivity
The strategic addition of a benzyl ether group to the hesperetin (B1673127) scaffold offers a versatile platform for creating derivatives with enhanced selectivity for specific biological targets. The hydroxyl groups on the hesperetin molecule serve as key sites for modification, allowing for the synthesis of a variety of O-benzyl hesperetin derivatives. nih.gov
A significant area of exploration is the synthesis of derivatives with potent anti-inflammatory properties. By modifying the hesperetin structure with different benzyl ether moieties, researchers have been able to modulate the inhibitory activity against key inflammatory mediators. For instance, certain O-benzyl hesperetin derivatives have demonstrated effective inhibition of interleukin-1β (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO) production in mouse macrophage cell lines. nih.gov
Furthermore, the synthesis of amine benzyl derivatives at the C-6 position of hesperetin has been investigated for its potential to enhance antitumor activity. mdpi.com These modifications aim to improve the interaction of the compound with specific targets within cancer cells, thereby increasing its potency and selectivity. Molecular docking studies can be employed to predict the binding affinity of these novel derivatives to protein targets, guiding the design of compounds with optimized therapeutic effects. mdpi.com
Future research will likely focus on creating a broader library of hesperetin benzyl ether derivatives with systematic variations in the benzyl group. This will enable a more comprehensive understanding of the structure-activity relationships and the identification of compounds with high selectivity for targets implicated in a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions.
Integration of Multi-Targeting Approaches in Derivative Design
The complexity of many diseases, such as Alzheimer's disease, often involves multiple pathological pathways. This has led to a growing interest in the design of multi-target-directed ligands, which can simultaneously modulate several key biological targets. Hesperetin derivatives are well-suited for this approach due to their inherent ability to interact with multiple proteins.
A notable example in the broader context of hesperetin derivative research is the development of compounds that dually inhibit acetylcholinesterase (AChE) and β-amyloid (Aβ) aggregation, both of which are central to the pathology of Alzheimer's disease. nih.gov While not exclusively focused on benzyl ethers, this strategy provides a blueprint for future designs of this compound derivatives. By incorporating functionalities known to interact with specific targets, it is conceivable to create multi-target hesperetin benzyl ethers for neurodegenerative diseases.
The design of such multi-functional agents involves identifying a common pharmacophore or linking different pharmacophores to the hesperetin backbone. For instance, a this compound derivative could be designed to not only inhibit AChE but also to chelate metal ions that contribute to oxidative stress and Aβ aggregation. This approach could lead to the development of more effective therapeutic agents with a broader spectrum of activity against complex diseases.
Development of Advanced Pre-clinical Models for Efficacy Validation
The evaluation of novel this compound derivatives necessitates the use of robust preclinical models that can accurately predict their efficacy in a physiological setting. In vivo studies in animal models are crucial for assessing the therapeutic potential and understanding the pharmacokinetic and pharmacodynamic properties of these compounds.
For anti-inflammatory research, a CCl4-induced acute liver injury mouse model has been successfully used to demonstrate the hepato-protective and anti-inflammatory effects of an O-alkyl and O-benzyl hesperetin derivative. nih.gov In this model, the derivative was shown to significantly reduce liver damage and inflammation. Another relevant model is the alcoholic liver injury mouse model, where an O-alkyl and O-benzyl hesperetin derivative demonstrated protective effects by improving liver pathology and reducing markers of liver damage and inflammation. nih.gov
In the context of cancer research, preclinical evaluation often involves testing the antitumor activity of this compound derivatives against a panel of human cancer cell lines, such as breast (MCF-7), liver (HepG2), and cervical (Hela) cancer cells. mdpi.com Promising compounds are then advanced to in vivo studies using tumor xenograft models in immunocompromised mice to assess their ability to inhibit tumor growth.
For neurodegenerative diseases, transgenic mouse models that recapitulate key aspects of the human disease are invaluable. For example, mouse models of Alzheimer's disease that develop amyloid plaques and cognitive deficits could be used to evaluate the efficacy of multi-target this compound derivatives. nih.gov Furthermore, neuroprotective effects can be initially assessed in cell-based models, such as protecting PC12 neurons against H2O2-induced cell death. nih.gov
Future directions in preclinical modeling will likely involve the use of more sophisticated models, such as patient-derived xenografts (PDXs) in oncology, which better reflect the heterogeneity of human tumors. Additionally, the use of advanced imaging techniques will allow for real-time, non-invasive monitoring of treatment response in these animal models.
Mechanistic Elucidation of Emerging Biological Activities
A key aspect of future research will be to unravel the precise molecular mechanisms through which this compound derivatives exert their biological effects. Understanding these mechanisms is essential for optimizing drug design and identifying potential biomarkers of response.
In the realm of anti-inflammatory activity, studies have shown that O-benzyl hesperetin derivatives can suppress the NF-κB signaling pathway. nih.gov One particular derivative, O-alkyl and O-benzyl hesperetin derivative-1L, has been found to alleviate liver injury and inflammation by inhibiting the BRD2-NF-κB signaling pathway. nih.gov This derivative was shown to inhibit the phosphorylation and activation of NF-κB-P65 mediated by BRD2. nih.gov
The antioxidant properties of hesperetin derivatives are also a significant area of investigation. The introduction of benzylamine (B48309) groups at the C-6 position of hesperetin has been shown to markedly improve the antioxidant capacity of the parent compound, as demonstrated by their ability to scavenge free radicals in DPPH and ABTS assays. mdpi.com The antitumor activities of these derivatives are thought to be related to their antioxidant properties. mdpi.com
For neuroprotection, the parent compound hesperetin has been shown to act as a signaling modulator, protecting against oxidative stress through estrogen receptor (ER) and tyrosine kinase receptor A (TrkA) mediated actions. rsc.org Future studies on this compound derivatives will likely investigate their impact on these and other neuroprotective signaling pathways.
The table below summarizes the inhibitory concentrations (IC50) of selected hesperetin derivatives against various cancer cell lines, highlighting the enhanced activity of the modified compounds compared to the parent hesperetin.
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Hela IC50 (µM) |
| Hesperetin | >100 | >100 | >100 |
| Derivative 3f | 14.23 ± 0.21 | 35.13 ± 0.35 | 29.35 ± 0.17 |
| Derivative 3g | 19.34 ± 0.27 | 42.17 ± 0.28 | 32.16 ± 0.22 |
| Derivative 3i | 17.52 ± 0.19 | 39.24 ± 0.41 | 30.14 ± 0.25 |
Data adapted from studies on amine benzyl derivatives of hesperetin. mdpi.com
Translation of Pre-clinical Findings to New Therapeutic Hypotheses (excluding clinical trials)
The promising preclinical findings for this compound derivatives are giving rise to new therapeutic hypotheses for their potential application in a variety of diseases. The demonstrated anti-inflammatory and hepato-protective effects suggest that these compounds could be developed as novel treatments for inflammatory liver diseases, such as alcoholic liver disease. nih.gov The ability of these derivatives to suppress key inflammatory pathways like NF-κB provides a strong rationale for their investigation in other chronic inflammatory conditions.
The potent antioxidant and antitumor activities of certain this compound derivatives support the hypothesis that these compounds could be effective as anticancer agents, either alone or in combination with existing chemotherapies. mdpi.com Their ability to induce apoptosis in cancer cells suggests they may overcome resistance to conventional cancer drugs.
In the field of neurodegenerative diseases, the development of multi-target this compound derivatives has led to the hypothesis that a single compound could address multiple pathological aspects of diseases like Alzheimer's. By simultaneously targeting enzymatic activity, protein aggregation, and oxidative stress, these derivatives could offer a more holistic therapeutic approach. nih.gov
Further preclinical research is warranted to validate these therapeutic hypotheses. This will involve expanding the range of disease models used for testing and conducting more in-depth mechanistic studies to identify the most promising candidates for future therapeutic development. The continued exploration of this compound derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases.
Q & A
Q. What mechanisms underlie the concentration-dependent effects of this compound on cellular proliferation?
- Methodological Answer: Transcriptomic analysis (microarray/RNA-seq) reveals dose-dependent modulation of cell cycle regulators (e.g., cyclin B1, p21). Flow cytometry for cell cycle arrest (G0/G1 vs. G2/M phases) and Western blotting for apoptosis markers (caspase-3) validate mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
